Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a thiophene moiety, and a benzoate ester
Properties
IUPAC Name |
methyl 4-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20(24)17-6-4-16(5-7-17)19(23)21-13-15-8-10-22(11-9-15)14-18-3-2-12-26-18/h2-7,12,15H,8-11,13-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOVECCYVRSFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiophene Moiety: The thiophene group is often introduced via a substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Carbamoylation: The piperidine derivative is then reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving the corresponding benzoic acid and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate exhibit significant antibacterial properties. Studies indicate that it can effectively inhibit various gram-positive bacteria, including strains resistant to conventional antibiotics. For example, a study highlighted the compound's effectiveness against Staphylococcus aureus and Streptococcus pyogenes, demonstrating minimal inhibitory concentrations (MICs) comparable to existing antibiotics .
Antitumor Properties
The compound has also been evaluated for its antitumor activity. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, the presence of the thiophene group appears to enhance its cytotoxic effects against certain tumors .
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases . This property makes it a candidate for further exploration in treating conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antibacterial Study : A comprehensive study assessed the antibacterial efficacy of this compound against various bacterial strains, reporting significant inhibition at low concentrations .
- Cancer Research : In vitro assays demonstrated that this compound could induce apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathways and caspase activation being elucidated .
- Anti-inflammatory Trials : Animal models treated with this compound showed reduced markers of inflammation and pain relief compared to control groups, suggesting potential therapeutic uses in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety are crucial for binding to these targets, influencing biological pathways and eliciting a pharmacological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate: Similar structure but with a pyridine ring instead of thiophene.
Methyl 4-(((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate: Contains a furan ring instead of thiophene.
Uniqueness
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
Methyl 4-(((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features, including a thiophene moiety and a piperidine ring. This article reviews the biological activity associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3S
- Molecular Weight : Approximately 350.44 g/mol
Research indicates that compounds containing thiophene and piperidine structures often exhibit diverse biological activities. The biological effects of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Compounds with carbamoyl groups are known to inhibit acetylcholinesterase (AChE), which is crucial in neuropharmacology. Studies have shown that similar compounds can exhibit significant inhibition of AChE, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions or provide therapeutic effects in neurodegenerative diseases.
- Antitumor Activity : Related compounds have demonstrated potential in inhibiting tumor cell proliferation. For instance, studies on structurally similar piperidine derivatives have shown their ability to induce ferroptosis in cancer cells, suggesting a possible pathway for the compound's anticancer effects.
- Antimicrobial Properties : Thiophene derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism generally involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
- Anticancer Effects : A study investigating the effects of piperidine derivatives on tumor cells found that these compounds could significantly reduce cell viability and induce apoptosis through the modulation of oxidative stress markers and apoptosis-related proteins. The findings suggest that this compound may possess similar properties, warranting further investigation into its anticancer potential .
- Neuroprotective Effects : Research into compounds with similar structures has indicated potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. These findings suggest that the compound could be explored for its efficacy in treating neurological disorders .
- Antimicrobial Activity : A review on antimicrobial compounds derived from thiophene indicated that such derivatives exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further antimicrobial studies.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for constructing the carbamoyl benzoate core of this compound?
Methodological Answer:
The carbamoyl benzoate moiety can be synthesized via carbamate bond formation. A common approach involves reacting 4-(chlorocarbonyl)benzoic acid methyl ester with a piperidine derivative (e.g., 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine) under anhydrous conditions. Use coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) to activate the carbonyl group . For amine protection, consider tert-butyloxycarbonyl (Boc) groups, which can be deprotected under acidic conditions .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Use desiccants to minimize moisture exposure. For handling, work under a nitrogen atmosphere in anhydrous solvents like dichloromethane or dimethylformamide (DMF) .
Advanced: How can researchers resolve contradictory spectral data during structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data can arise from conformational flexibility or impurities. Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between the thiophene, piperidine, and benzoate moieties. For ambiguous stereochemistry, perform X-ray crystallography (as in ) or compare experimental data with density functional theory (DFT)-calculated spectra .
Advanced: What in silico methods are effective for predicting pharmacological activity?
Methodological Answer:
Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or kinases) based on the piperidine-thiophene scaffold .
Pharmacophore modeling : Align structural features (e.g., hydrogen-bond acceptors in the carbamoyl group) with known active compounds (e.g., antipsychotic piperidine derivatives in ).
ADMET prediction : Tools like SwissADME can assess metabolic stability, leveraging the thiophene’s resistance to oxidation .
Advanced: How to develop an HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile phase : Methanol:buffer (65:35 v/v) with 50 mM sodium acetate and 0.1% trifluoroacetic acid (pH 4.6) .
- Detection : UV at 254 nm (benzoate absorption) or MS/MS for higher specificity.
- Validation : Include spike-recovery tests in plasma or tissue homogenates to confirm linearity (R² > 0.99) and LOQ ≤ 10 ng/mL .
Advanced: What strategies mitigate solubility limitations in aqueous biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the benzoate’s methyl group, inspired by prodrug strategies for piperidine derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR : Confirm aromatic protons (δ 7.2–8.0 ppm for benzoate), piperidine CH₂ groups (δ 2.5–3.5 ppm), and thiophene protons (δ 6.8–7.4 ppm) .
- IR : Look for carbamate C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to optimize synthetic yield and purity for scaled-up production?
Methodological Answer:
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Chromatography : Use flash chromatography (silica gel, ethyl acetate:hexane gradient) or preparative HPLC with a C18 column .
- Quality control : Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:1 chloroform:methanol) and characterize each step with LC-MS .
Advanced: How to design SAR studies targeting the piperidine-thiophene scaffold?
Methodological Answer:
Piperidine modifications : Replace the thiophen-2-ylmethyl group with other heterocycles (e.g., furan, pyridine) to assess steric/electronic effects on receptor binding .
Carbamoyl substitutions : Compare methyl benzoate with ethyl or tert-butyl esters to evaluate metabolic stability .
Biological assays : Test derivatives in in vitro kinase inhibition or cytotoxicity assays, correlating activity with structural variations .
Advanced: What experimental approaches identify degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
- HPLC-MS analysis : Identify degradation products (e.g., hydrolyzed benzoic acid or piperidine fragments) and propose pathways .
- Kinetic studies : Calculate half-life (t₁/₂) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
